1-(tert-Butylsulfanyl)hex-1-en-3-ol
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Overview
Description
1-(tert-Butylsulfanyl)hex-1-en-3-ol is an organic compound with the molecular formula C10H20OS. It contains a tert-butylsulfanyl group attached to a hex-1-en-3-ol backbone. This compound is characterized by its unique structural features, including a hydroxyl group, a double bond, and a sulfide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)hex-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of hex-1-en-3-ol with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfanyl)hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hexan-3-ol.
Substitution: Formation of various substituted hex-1-en-3-ol derivatives.
Scientific Research Applications
1-(tert-Butylsulfanyl)hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)hex-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(tert-Butylsulfanyl)hex-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(tert-Butylsulfanyl)cyclohexan-1-ol: Contains a cyclohexane ring instead of a hexene backbone.
Uniqueness: 1-(tert-Butylsulfanyl)hex-1-en-3-ol is unique due to its combination of a hydroxyl group, a double bond, and a tert-butylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Properties
CAS No. |
86254-72-0 |
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Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
1-tert-butylsulfanylhex-1-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-5-6-9(11)7-8-12-10(2,3)4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
LCTPTNKXYHPYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CSC(C)(C)C)O |
Origin of Product |
United States |
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